Pyrimido[4,5-d]pyrimidine-2,4,7-triamine
Description
Historical Development and Discovery
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS 19148-44-8) emerged as a structurally unique heterocyclic compound during early explorations of fused pyrimidine systems. Its synthesis traces back to methodologies developed for bicyclic nitrogen-rich frameworks, which gained prominence in the mid-20th century for their resemblance to biologically critical pteridines. Initial synthetic routes involved condensation reactions between thiourea derivatives and malononitrile intermediates, as exemplified by the work of Kisliuk et al. in the 1990s, who pioneered analogous pyrido[2,3-d]pyrimidine syntheses. The compound’s specific 2,4,7-triamino substitution pattern was first reported in the context of antifolate research, where its structural similarity to dihydrofolate reductase (DHFR) substrates prompted investigations into its biochemical interactions. Early characterization relied on nuclear magnetic resonance (NMR) spectroscopy, with distinct singlet signals at 9.0–9.5 ppm confirming the tautomeric equilibrium of its pyrimido[4,5-d]pyrimidine core.
Significance in Heterocyclic Chemistry
As a member of the pyrimido[4,5-d]pyrimidine family, this compound exemplifies the versatility of fused bicyclic systems in medicinal chemistry. Its planar, electron-deficient aromatic core facilitates π-π stacking and hydrogen-bonding interactions, making it a privileged scaffold for targeting ATP-binding pockets in kinases and other enzymes. The three amino groups at positions 2, 4, and 7 enhance solubility and provide sites for functionalization, enabling the development of derivatives with tailored pharmacokinetic properties. Comparative studies highlight its reactivity in nucleophilic substitution reactions, particularly at the C5 and C8 positions, which are less sterically hindered than in related pyrimido[5,4-d]pyrimidine isomers.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Core structure | Bicyclic pyrimido[4,5-d]pyrimidine with three exocyclic amino groups |
| Tautomerism | Exists in equilibrium between two tautomers due to labile H-atom positions |
| Electron density | Electron-deficient aromatic system, favoring electrophilic substitutions |
| Hydrogen-bonding sites | Six potential hydrogen-bond donors/acceptors from amino and ring nitrogen atoms |
Position in the Pyrimido[4,5-d]pyrimidine Family
Within the pyrimido[4,5-d]pyrimidine family, this triamine derivative occupies a distinct niche due to its substitution pattern. Unlike 4,7-disubstituted analogs optimized for kinase inhibition or 5-aryl derivatives explored as CDK inhibitors, the 2,4,7-triamino configuration prioritizes hydrogen-bonding capacity over steric bulk. This property has led to its use as a building block for covalent inhibitors targeting cysteine residues in viral proteases. Comparative analyses with 2,4-diamino-7-dimethylamino-pyrimido[4,5-d]pyrimidine reveal that the triamine’s additional amino group enhances binding affinity to nucleic acid analogs, as demonstrated in studies of RNA polymerase inhibition.
Research Evolution and Current State of Knowledge
Recent advances have expanded the compound’s applications beyond traditional antifolate roles. Structural modifications, such as the introduction of cyclopropylmethyl or piperidinyl groups at the N8 position, have yielded derivatives with nanomolar activity against HIV-1 reverse transcriptase. Contemporary research leverages computational modeling to predict its interactions with emerging targets, including SARS-CoV-2 main protease (Mpro). Current synthetic protocols emphasize green chemistry principles, such as the use of dimethylformamide dimethyl acetal (DMF-DMA) for one-pot Dimroth rearrangements, achieving yields exceeding 80%.
Table 2: Milestones in the Research Evolution of this compound
| Decade | Development |
|---|---|
| 1990s | Initial synthesis via thiourea-malononitrile condensation |
| 2000s | Characterization as a DHFR substrate analog |
| 2010s | Application in kinase inhibitor design (e.g., CDK2, EGFR) |
| 2020s | Structural optimization for antiviral activity (HIV-1, HCoV-229E) |
Properties
IUPAC Name |
pyrimido[4,5-d]pyrimidine-2,4,7-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-3-2-1-10-5(8)12-4(2)13-6(9)11-3/h1H,(H6,7,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURZBXMKNNZTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Condensation Reaction: One common method involves the multicomponent condensation of formaldehyde with uracil analogs and amines.
Cycloaddition Reactions: Another approach includes cycloaddition reactions, which can be facilitated by catalysts such as acetic acid or p-toluenesulfonic acid.
One-Pot Reactions: Pyrimido[4,5-d]pyrimidine derivatives can also be synthesized using one-pot reactions under solvent-free and microwave irradiation conditions.
Industrial Production Methods: Industrial production often employs scalable methods such as the multicomponent condensation reaction due to its efficiency and high yield. The use of microwave irradiation in one-pot reactions is also gaining popularity for its environmentally friendly and time-saving attributes .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where common reagents include halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that pyrimidine derivatives can exhibit antiviral properties. While specific research on PPT's antiviral activity is limited, its structural similarities to other pyrimidine compounds suggest potential efficacy against viruses such as HIV. The presence of the triamine functional group may facilitate interactions with viral proteins, making it a candidate for further exploration in antiviral drug development .
Anticancer Properties
PPT has shown promising anticancer activities in various studies. Compounds derived from similar structures have been evaluated for their cytotoxic effects against multiple cancer cell lines. For instance, some derivatives exhibited significant activity against melanoma and urothelial cancer, outperforming standard treatments like 5-fluorouracil (5-FU). The mechanism of action often involves inhibition of key enzymes or pathways involved in tumor growth .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Activity Level | Reference |
|---|---|---|---|
| PPT Derivative A | Melanoma | High | |
| PPT Derivative B | Urothelial Cancer | Moderate | |
| PPT Derivative C | Head and Neck Cancer | Promising |
Antibacterial and Antifungal Activities
PPT and its derivatives have also been investigated for their antibacterial properties. Some studies highlighted their effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) reported for certain derivatives ranged from 0.25 to 62.5 µg/mL, indicating a strong potential for development into antibacterial agents .
Table 2: Antibacterial Efficacy
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| PPT Derivative D | S. aureus | 32 | |
| PPT Derivative E | M. tuberculosis | 25-50 | |
| PPT Derivative F | N. gonorrhoeae | 62.5 |
Other Therapeutic Applications
Beyond antiviral and anticancer properties, PPT has potential applications in treating other diseases due to its ability to inhibit specific enzymes involved in various biological processes:
- Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have been identified as potent inhibitors of DHFR, which is crucial in cancer therapy and antifolate drug design .
- Tyrosine Kinase Inhibition : Research indicates that certain PPT derivatives can inhibit tyrosine kinases implicated in cancer progression, offering additional therapeutic avenues .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of several PPT derivatives on a panel of 60 cancer cell lines. The results demonstrated that certain compounds displayed GI50 values significantly lower than those of established chemotherapeutics, suggesting their potential as effective anticancer agents .
Case Study 2: Antibacterial Screening
In a comparative study of various pyrimidine derivatives, PPT-based compounds were tested against clinical isolates of M. tuberculosis. The findings indicated that some derivatives had superior antibacterial activity compared to existing treatments, warranting further investigation into their mechanisms and efficacy .
Mechanism of Action
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine exerts its effects primarily through enzyme inhibition. It acts as an inhibitor for cAMP-phosphodiesterase, thereby modulating the levels of cyclic AMP within cells. This modulation affects various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation . Additionally, the compound enhances the biosynthesis of prostacyclin (PGI2), which has anti-aggregation and vasodilatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido[5,4-d]pyrimidine Derivatives
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine differs from its regioisomer pyrimido[5,4-d]pyrimidine in the fusion position of the pyrimidine rings. Studies indicate that pyrimido[5,4-d]pyrimidines exhibit higher potency in kinase inhibition and antimicrobial activity due to enhanced electronic delocalization and steric accessibility of substituents . For example, in CDK2 inhibition assays, pyrimido[5,4-d]pyrimidines showed IC₅₀ values 2–3 times lower than their [4,5-d] counterparts .
Purine and Pteridine Analogs
Purines (e.g., adenine, guanine) share structural similarity but lack the triamine substitution pattern of this compound. This difference results in distinct binding modes : pyrimido[4,5-d]pyrimidine derivatives bind more selectively to ATP pockets in kinases, as demonstrated in CDK2 inhibition studies . Pteridines, such as folic acid analogs, exhibit overlapping anticancer activity but lower metabolic stability compared to pyrimido[4,5-d]pyrimidine derivatives .
Substituent Effects on Bioactivity
The bioactivity of this compound derivatives is highly dependent on substituent positions (C-2, C-5, C-7). Key findings include:
In contrast, N7-benzyl derivatives (e.g., N7-Benzylthis compound) show reduced solubility but enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Antimicrobial Activity
This compound derivatives demonstrate broad-spectrum antimicrobial activity , particularly against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 8 µg/mL) . Compared to azole antifungals (e.g., fluconazole), these compounds exhibit faster onset but require higher doses for equivalent efficacy .
Anticancer Mechanisms
In A431 xenograft models, this compound derivatives showed moderate tumor growth inhibition (40–50%), outperformed by AZD9291 (70–80%) but with fewer off-target effects . Their selectivity for mutant kinases (e.g., EGFR T790M) is attributed to the triamine motif’s ability to occupy hydrophobic pockets .
Enzyme Inhibition
Unlike pyrimido[5,4-d]pyrimidine nucleotides (e.g., APP-MP), which inhibit PRS1/PRS2 enzymes via noncompetitive binding (IC₅₀: 5.2–23.8 µM), this compound derivatives target CDK2 competitively (Ki: 6.1–14.6 µM) .
Biological Activity
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a fused bicyclic structure composed of pyrimidine rings and contains three amino groups at positions 2, 4, and 7. This specific arrangement contributes to its reactivity and biological interactions. The molecular formula is .
The compound exhibits multiple modes of action by interacting with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes including dihydrofolate reductase (DHFR), phosphodiesterase, RAF kinase, and P38 protein kinase. This inhibition disrupts critical biochemical pathways such as nucleic acid synthesis and cellular signaling processes.
- Cellular Effects : this compound influences cell function by modulating cell signaling pathways and gene expression. It has shown antiproliferative effects across various cancer cell lines and possesses antioxidant and anti-inflammatory properties .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant anticancer properties. It has been tested against numerous cancer cell lines with GI50 values ranging from 0.01 to 100 μM .
- Antimicrobial Properties : The compound has demonstrated activity against pathogens such as Leishmania donovani and Trypanosoma cruzi, indicating potential use in treating parasitic infections .
- Neuroprotective Effects : Certain derivatives have shown neuroprotective properties by inhibiting oxidative stress markers linked to neurodegenerative diseases like Alzheimer’s disease .
- Other Activities : Additional pharmacological effects include hepatoprotective, diuretic, and antihypertensive activities. These diverse effects make it a candidate for further therapeutic exploration in various medical fields .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound derivatives against a panel of 60 cancer cell lines. Results indicated that compounds exhibited strong antiproliferative effects with some derivatives achieving low micromolar IC50 values.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (breast) | 0.05 |
| Derivative B | A549 (lung) | 0.10 |
| Derivative C | HeLa (cervical) | 0.20 |
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, this compound was screened against Leishmania braziliensis. The results demonstrated potent activity with effective concentrations leading to significant reductions in parasite viability.
| Pathogen | Effective Concentration (µM) | Result |
|---|---|---|
| L. donovani | 1.0 | >90% inhibition |
| T. cruzi | 0.5 | >85% inhibition |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity. This property allows efficient cellular uptake and distribution throughout biological systems.
Q & A
Q. What are the optimized synthetic routes for pyrimido[4,5-d]pyrimidine-2,4,7-triamine derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: Pyrimido[4,5-d]pyrimidine derivatives are synthesized via cyclocondensation reactions. For example, a catalyst-free, aqueous method using urea/thiourea and 1,3-diketones achieves >85% yield by avoiding organic solvents and harsh conditions . Microwave-assisted synthesis under dry media reduces reaction time (30–40 minutes) compared to conventional heating, with yields exceeding 90% . Copper iodide nanoparticles (CuI NPs, 30–40 nm) in water enable regioselective cyclization of 6-aminouracil, aldehydes, and urea, producing 5-aryl derivatives in high yields (82–93%) . Key Variables:
- Catalyst: CuI NPs enhance regioselectivity and reduce side products.
- Solvent: Aqueous media simplify purification (insoluble products precipitate).
- Temperature/Time: Microwave irradiation accelerates kinetics.
Q. How are pyrimido[4,5-d]pyrimidine derivatives characterized structurally, and what analytical techniques validate their purity?
Methodological Answer: Structural validation employs:
- NMR: Distinct proton environments (e.g., NH signals at δ 10.99 ppm in CDCl3/DMSO) confirm regiochemistry .
- IR: Stretching frequencies (e.g., 1748 cm⁻¹ for C=O) differentiate trione vs. thione derivatives .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 274 [M+H]⁺) confirm molecular weight .
- Elemental Analysis: Matches calculated vs. observed C/H/N ratios (e.g., C 52.55% vs. 52.49% for 4b) .
Q. What preliminary biological activities have been reported for pyrimido[4,5-d]pyrimidine derivatives?
Methodological Answer: Initial screening identifies:
- Anticancer: Derivatives inhibit EGFR L858R/T790M mutants (IC₅₀: 0.8–12 nM) by competing with ATP binding .
- Antimicrobial: Thiourea analogs (e.g., 6a–f) show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Antiparasitic: MMV690102/MMV690103 inhibit Leishmania donovani growth (EC₅₀: 1.2–3.4 µM) via DHFR binding .
Advanced Research Questions
Q. How can computational methods guide the design of pyrimido[4,5-d]pyrimidine derivatives with improved target selectivity?
Methodological Answer:
- Inverse Virtual Screening (iVS): Screening 43 derivatives against 31 cancer-relevant proteins identifies hits for kinases (e.g., CDK2) and metabolic enzymes .
- DFT Studies: Geometry optimization and HOMO-LUMO analysis predict electron-deficient regions for electrophilic substitution (e.g., C5 position) .
- Molecular Docking: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones bind EGFR T790M via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- SAR Analysis: Introducing electron-withdrawing groups (e.g., Cl at C5) enhances EGFR inhibition by 10-fold compared to methyl groups .
- Metabolic Stability: PBPK modeling identifies derivatives with low hepatic extraction ratios (e.g., logP < 3) to improve bioavailability .
- Off-Target Profiling: Counter-screening against CYP450 isoforms (e.g., CYP3A4) reduces false positives in antiparasitic assays .
Q. How can structural modifications overcome drug resistance in pyrimido[4,5-d]pyrimidine-based EGFR inhibitors?
Methodological Answer:
- Covalent Binding: Acrylamide moieties at C8 form irreversible bonds with Cys797 in EGFR T790M, bypassing ATP competition .
- Bulk Tolerance: Bulky substituents (e.g., 4-methoxyphenyl at C5) exploit hydrophobic pockets near Thr854, reducing mutant selectivity .
- Prodrug Design: Phosphate esters at NH groups improve solubility and reduce efflux via ABC transporters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
